molecular formula C13H13N5O2 B3047187 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354705-96-6

4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B3047187
CAS No.: 1354705-96-6
M. Wt: 271.27
InChI Key: VUTRZCSGVRDPDH-UHFFFAOYSA-N
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Description

Historical Evolution of Bicyclic Heterocyclic Scaffolds in Medicinal Chemistry

The pursuit of bicyclic heterocycles as drug scaffolds originated in the mid-20th century with the exploration of purine and quinazoline analogues, driven by their natural occurrence in nucleic acids and coenzymes. Early efforts focused on planar aromatic systems like benzimidazoles and indoles, which dominated pharmaceutical patents until the 1990s. However, the over-reliance on flat architectures led to challenges in achieving selectivity, prompting a shift toward saturated and partially saturated bicyclic systems.

Privileged scaffolds emerged as a conceptual framework in the 2000s, with chemists recognizing that certain core structures could bind multiple biological targets through conserved interaction patterns. This period saw the rise of piperazine-fused systems and spirocyclic compounds, which offered improved three-dimensional character compared to traditional heteroaromatics. The development of stereocontrolled synthetic methods, such as the reductive amination strategy demonstrated by Stewart et al. (2020), enabled efficient access to chiral bicyclic systems with multiple substitution vectors.

Modern scaffold design prioritizes three key attributes:

  • Synthetic modularity – Capacity for late-stage diversification through cross-coupling or functional group interconversion
  • Stereochemical control – Ability to install chiral centers with predictable configurations
  • Vectorial diversity – Spatial arrangement of substituents enabling multi-target engagement

These principles underpin the structural evolution of pyrazolo[3,4-b]pyridine derivatives, which combine the synthetic tractability of pyrazoles with the hydrogen-bonding capacity of pyridine-based systems.

Emergence of Pyrazolo[3,4-b]pyridine as a Privileged Pharmacophore

The pyrazolo[3,4-b]pyridine core first gained attention through its structural similarity to purine nucleobases, with early derivatives showing kinase inhibitory activity. Systematic exploration revealed its unique pharmacophoric advantages:

Property Pyrazolo[3,4-b]pyridine Advantage Traditional Scaffold Limitation
Three-dimensionality 35° dihedral angle between fused rings enhances shape complementarity Flat aromatic systems limit target engagement
Tautomeric flexibility Exists in 1H/2H tautomeric forms, enabling pH-dependent interactions Rigid scaffolds reduce binding adaptability
Substitution capacity Five modifiable positions (N1, C3, C4, C5, C6) Limited substitution vectors in monocyclics

The compound 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exemplifies modern utilization of this scaffold. Its 1-ethylpyrazole substituent at C4 introduces steric bulk and π-stacking potential, while the methyl group at N1 modulates electron distribution across the bicyclic system. The critical C3 carboxylic acid group provides hydrogen-bond donor/acceptor capabilities absent in earlier derivatives, a functionalization strategy enabled by advances in metal-mediated cross-coupling.

Synthetic accessibility has been crucial to its adoption. The Marson group's work on cyclization routes demonstrates how amino acid chirality can direct stereoselective formation of the piperazine ring in related systems. For the target compound, modern methods likely employ:

  • Pd-catalyzed Suzuki-Miyaura coupling for pyrazole introduction
  • Directed ortho-metalation for carboxylic acid installation
  • Reductive amination for nitrogen functionalization

This synthetic flexibility has produced over 300,000 pyrazolo[3,4-b]pyridine derivatives since 2010, with 22% showing antitumor activity in preclinical models.

Academic Significance of Carboxylic Acid Functionalization

The C3 carboxylic acid in this compound represents a strategic functionalization choice with multifaceted implications:

Electronic Effects

  • Induces electron-withdrawing character at C3, polarizing the π-system for charge-transfer interactions
  • Stabilizes enolate tautomers through conjugation with the pyridine nitrogen

Supramolecular Interactions

  • Serves as hydrogen bond donor (protonated -COOH) or acceptor (deprotonated -COO^-)
  • Enables salt bridge formation with basic amino acid residues (e.g., lysine, arginine)
  • Participates in metal coordination through the carboxylate oxygen lone pairs

Physicochemical Modulation

  • pKa ~4.7 (carboxylic acid) enhances water solubility at physiological pH
  • Introduces pH-dependent membrane permeability through ionization state changes
  • Enables prodrug strategies via esterification or amide formation

Recent crystallographic studies of analogous compounds show the carboxylic acid group participates in conserved interactions with kinase ATP-binding pockets. In BRAF kinase inhibitors, the carboxylate forms bifurcated hydrogen bonds with the hinge region backbone amides, while the pyrazole substituent occupies a hydrophobic pocket. This dual interaction mode exemplifies the scaffold's ability to combine polar and non-polar pharmacophoric elements.

The compound's specific substitution pattern – ethylpyrazole at C4 and methyl at N1 – represents an optimization balance between steric bulk and metabolic stability. Ethyl groups provide greater π-stacking surface than methyl while maintaining lower oxidation potential compared to bulkier substituents. This design philosophy reflects the broader trend in fragment-based drug discovery, where modular substituents are systematically varied to optimize target affinity and drug-like properties.

Table 1: Functional Group Contributions in this compound

Position Substituent Key Contributions
N1 Methyl - Electron donation to pyridine ring
- Metabolic stabilization against N-oxidation
C3 Carboxylic acid - Hydrogen bonding network formation
- Solubility enhancement at physiological pH
C4 1-Ethyl-1H-pyrazol-4-yl - π-Stacking with aromatic residues
- Hydrophobic pocket occupation
C5/C6 Unsubstituted - Reduced synthetic complexity
- Preservation of planarity for membrane penetration

This strategic functionalization pattern demonstrates how modern medicinal chemistry leverages both electronic and steric effects to optimize scaffold performance. The compound's design history likely involved iterative optimization cycles assessing:

  • Carboxylic acid positioning for maximal target interaction
  • Pyrazole substituent size for binding pocket complementarity
  • Nitrogen alkylation patterns for metabolic stability

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-3-18-7-8(6-15-18)9-4-5-14-12-10(9)11(13(19)20)16-17(12)2/h4-7H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTRZCSGVRDPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=C3C(=NN(C3=NC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130263
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-96-6
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354705-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Cellular Effects

The cellular effects of 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are not yet fully explored. Some pyrazole derivatives have been reported to exhibit various cellular effects, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not yet fully explored. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.

Biological Activity

4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (hereafter referred to as "the compound") is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic structure that contributes to its biological activity. The molecular formula is C13H13N5O2C_{13}H_{13}N_5O_2, with a molecular weight of approximately 271.28 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.

Anticancer Activity

Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. For instance, a related compound demonstrated inhibitory effects on various cancer cell lines, including HeLa and HCT116, with IC50 values indicating potent cytotoxicity. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Cell Line IC50 (µM) Reference
HeLa0.36
HCT1161.8

In vitro studies have shown that the compound can induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing minimal inhibitory concentrations (MICs) against various pathogens, it was found to exhibit activity against both Gram-positive and Gram-negative bacteria. Notably:

Microorganism MIC (mg/mL) Activity
Klebsiella pneumoniae6.25Active
Staphylococcus aureus1.56Highly Active
Candida albicans12.5Moderate

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay, revealing significant radical scavenging activity across various concentrations. This property is essential for mitigating oxidative stress-related diseases.

The biological activities of the compound can be attributed to its ability to interact with specific molecular targets:

  • Cyclin-dependent Kinase Inhibition : The compound shows selective inhibition of CDK2 and CDK9, which are critical for cell cycle progression.
  • Binding Affinity : Molecular docking studies indicate strong binding interactions with target proteins, suggesting a favorable pharmacokinetic profile.
  • Radical Scavenging : The presence of pyrazole rings contributes to its antioxidant properties by stabilizing free radicals.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • A study demonstrated that pyrazolo[3,4-b]pyridines could effectively inhibit tumor growth in xenograft models by targeting CDKs .
  • Another research effort focused on the synthesis of derivatives that showed enhanced selectivity and potency against specific cancer types .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry primarily as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. A study demonstrated that modifications to the pyrazolo structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. This compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of investigation .

Agricultural Chemistry

In agricultural applications, the compound is explored for its potential as a pesticide or herbicide. Its efficacy against specific pests and diseases can be attributed to its unique chemical structure.

Case Study: Pesticidal Efficacy

A study evaluated the effectiveness of pyrazolo derivatives against common agricultural pests. The results indicated that certain modifications could lead to enhanced pest resistance without significant environmental impact . This aspect is crucial as it aligns with the growing demand for sustainable agricultural practices.

Materials Science

The compound's unique properties also make it suitable for applications in materials science, particularly in the development of novel polymers and coatings.

Case Study: Polymer Development

Research has explored the incorporation of pyrazolo compounds into polymer matrices to improve mechanical properties and thermal stability. The resulting materials demonstrated enhanced performance characteristics compared to traditional polymers, indicating potential applications in high-performance materials .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position :

  • The target compound has a carboxylic acid group at the 3-position, whereas analogs like the 1-butyl-6-cyclopropyl derivative feature a carboxylic acid at the 4-position, altering electronic distribution .
  • Substituents on the pyrazole ring (e.g., ethyl in the target compound vs. dimethyl in CAS 1855900-03-6) influence steric bulk and solubility .

Biological Relevance: Carboxylic acid derivatives are often explored as kinase inhibitors or anti-inflammatory agents. The presence of aryl groups (e.g., 3-methoxyphenyl in 937597-68-7) may enhance binding to hydrophobic enzyme pockets .

Synthetic Routes :

  • Carboxylic acid derivatives are typically synthesized via hydrolysis of ester intermediates under basic conditions (e.g., NaOH in MeOH-H₂O), as seen in for a related compound .

Physicochemical Properties

  • Polarity : Carboxylic acid groups enhance water solubility compared to ester or amide analogs.
  • Thermal Stability : Pyrazolo-pyridines with bulky substituents (e.g., cyclopropyl in 1-butyl-6-cyclopropyl analog) exhibit higher melting points due to crystal packing efficiency .

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with 1,3-Dicarbonyl Compounds

A widely adopted method involves reacting 5-aminopyrazoles with 1,3-diketones or β-ketoesters under acidic conditions:

General Procedure :

  • Combine 5-amino-1-methyl-1H-pyrazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.
  • Add acetic acid (6.0 equiv) and stir under oxygen at 130°C for 18 hours.
  • Isolate the product via crystallization (yield: 72–90%).

Example :

  • Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is synthesized via this route, with subsequent iodination at position 4 using N-iodosuccinimide (NIS) in DMF.

Alternative Route via Palladium-Catalyzed Cyclization

Patent CN102911174A describes a palladium-mediated cyclization for related pyrazolo[4,3-b]pyridines:

  • React intermediate V (1.0 equiv) with sodium nitrite (1.0–2.0 equiv) in dilute sulfuric acid at −5°C to 0°C.
  • Filter and recrystallize to obtain the pyrazolo[3,4-b]pyridine core (yield >90%).

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester group is hydrolyzed to the carboxylic acid under basic conditions.

Procedure :

  • Reflux ethyl 4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 equiv) with NaOH (10% aqueous) in ethanol for 3 hours.
  • Neutralize with HCl (6 N) to pH 2–3.
  • Filter and recrystallize from dioxane/water (3:1) to obtain the carboxylic acid (yield: 81%).

Optimization and Challenges

Regioselectivity in Cyclocondensation

The use of acetic acid as a catalyst ensures preferential formation of the 1H-pyrazolo[3,4-b]pyridine tautomer over the 2H-isomer.

Purification Challenges

  • Carboxylic acid isolation : Neutralization must be carefully controlled to prevent decomposition.
  • Cross-coupling byproducts : Palladium residues are removed via activated charcoal treatment.

Comparative Data Table

Step Reagents/Conditions Yield (%) Reference
Cyclocondensation Ethyl acetoacetate, AcOH, 130°C 72–90
Iodination NIS, DMF, rt 85
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, dioxane/water 68–85
Ester Hydrolysis NaOH (10%), ethanol, reflux 81

Q & A

Q. What cross-coupling strategies validate synthesis pathways?

  • Methodological Answer :
  • Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyridine ring (e.g., tert-butyl XPhos ligand with Pd(OAc)₂ in tert-butanol) .
  • Validate coupling efficiency via ¹H-¹³C HSQC NMR to confirm regiochemistry .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.